2-Cyclopentyl-2-methoxyethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

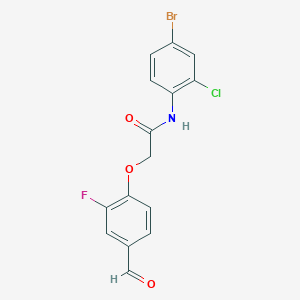

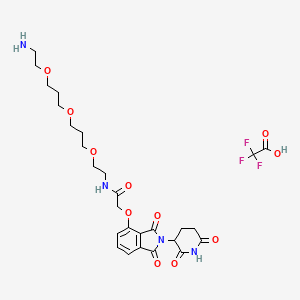

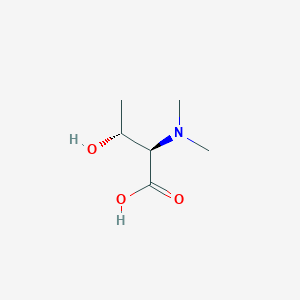

“2-Cyclopentyl-2-methoxyethan-1-amine” is a chemical compound with the molecular formula C8H17NO . It has a molecular weight of 143.23 . The compound is in liquid form .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of oxalamides, which are structurally similar to “this compound”, involves the acceptorless dehydrogenative coupling of ethylene glycol with amines, generating H2, and is homogeneously catalyzed by a ruthenium pincer complex .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H17NO/c1-10-8(6-9)7-4-2-3-5-7/h7-8H,2-6,9H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

A significant application of related chemical structures to 2-Cyclopentyl-2-methoxyethan-1-amine is in the field of enantioselective synthesis. The enantioselective organocatalytic desymmetrization of cyclopentene-1,3-diones through formal C(sp2)-H amidation utilizes N-methoxy amide as the nitrogen source. This process, catalyzed under mild conditions, allows for the efficient synthesis of enantioenriched chiral cyclopentenyl amines. These compounds feature an all-carbon quaternary stereogenic carbon center, highlighting their potential in producing complex, biologically active molecules with high enantiomeric purity (Liang et al., 2019).

Chemoenzymatic Synthesis

The chemoenzymatic synthesis route has been explored for similar amines, demonstrating the versatility of enzymatic methods in achieving complex chemical transformations. For example, (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for certain receptor antagonists, was synthesized using leucine dehydrogenase. This method illustrates the potential for environmentally friendly, highly selective synthetic processes in producing amines that could be structurally related to this compound (Parker et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements including H227, H302, H314, and H335 . Precautionary measures include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Propiedades

IUPAC Name |

2-cyclopentyl-2-methoxyethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-8(6-9)7-4-2-3-5-7/h7-8H,2-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYDZONULVTNGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2626529.png)

![2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol](/img/structure/B2626531.png)

![Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2626532.png)

![2-(1H-Imidazol-2-yl)-1-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2626533.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate](/img/structure/B2626538.png)

![3-methoxy-N-methyl-N-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2626543.png)